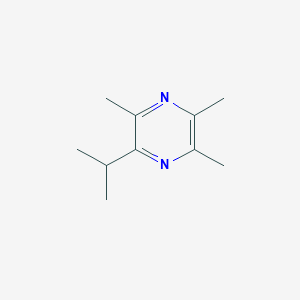

2-Isopropyl-3,5,6-trimethylpyrazine

説明

特性

CAS番号 |

104638-10-0 |

|---|---|

分子式 |

C10H16N2 |

分子量 |

164.25 g/mol |

IUPAC名 |

2,3,5-trimethyl-6-propan-2-ylpyrazine |

InChI |

InChI=1S/C10H16N2/c1-6(2)10-9(5)11-7(3)8(4)12-10/h6H,1-5H3 |

InChIキー |

NRXVFTHLMODNEQ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(C(=N1)C)C(C)C)C |

正規SMILES |

CC1=C(N=C(C(=N1)C)C(C)C)C |

同義語 |

Pyrazine, trimethyl(1-methylethyl)- (9CI) |

製品の起源 |

United States |

Formation and Synthesis Mechanisms of Trimethylpyrazines and Alkylpyrazines Relevant to 2 Isopropyl 3,5,6 Trimethylpyrazine

Maillard Reaction Pathways

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures, typically above 100°C. datapdf.com This process is fundamental to the development of characteristic flavors and aromas in cooked, roasted, and baked foods.

General Principles of Alkylpyrazine Formation via Maillard Reactions

The formation of alkylpyrazines through the Maillard reaction involves several key steps. Initially, the reaction between an amino acid and a reducing sugar leads to the formation of α-aminocarbonyl compounds via Strecker degradation. asm.org These α-aminocarbonyls are crucial intermediates. Two molecules of these intermediates can then condense to form a dihydropyrazine (B8608421) ring. Subsequent oxidation of this dihydropyrazine yields the stable and aromatic alkylpyrazine. datapdf.com Another proposed pathway involves the reaction of a dihydropyrazine anion with a carbonyl compound, such as a Strecker aldehyde, in an aldol-type condensation to form the final alkylpyrazine. nih.gov

Role of Precursors in Alkylpyrazine Generation

The specific types of alkylpyrazines formed are heavily dependent on the initial precursors present in the reaction system.

Amino Acids: Amino acids are the primary source of the nitrogen atoms in the pyrazine (B50134) ring. tugraz.at The structure of the amino acid also influences the substitution pattern on the pyrazine ring. For instance, different amino acids can lead to the formation of different Strecker aldehydes, which can then be incorporated into the pyrazine structure. datapdf.com Studies have shown that alanine (B10760859) can contribute to the ethyl groups of certain alkylpyrazines, while glycine (B1666218) can be involved in the formation of a methyl group in trimethylpyrazine. datapdf.com

Reducing Sugars: Reducing sugars, such as glucose and fructose, act as the carbon source for the pyrazine backbone. tugraz.at The degradation of these sugars during the Maillard reaction produces α-dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, which are essential for the formation of the α-aminoketone intermediates. mdpi.com

α-Dicarbonyls: These highly reactive compounds, formed from sugar degradation or other pathways, are key intermediates. They react with amino acids in the Strecker degradation to produce the necessary α-aminocarbonyls for pyrazine synthesis. mdpi.com

Peptides: Research has indicated that peptides, in addition to free amino acids, can also serve as precursors for alkylpyrazine formation. nih.govmdpi.com The structure of the peptide, including the amino acid sequence, plays a significant role in the types and quantities of pyrazines produced. nih.gov

Influence of Reaction Conditions on Alkylpyrazine Profile

The profile of alkylpyrazines generated during the Maillard reaction is significantly influenced by the reaction conditions.

pH: The pH of the reaction medium also plays a crucial role. For instance, in the chemo-enzymatic synthesis of pyrazines, pH modification can be used to control undesired side reactions. nih.gov The pH can affect the rate of various steps in the Maillard reaction, thereby influencing the final pyrazine composition.

Biotechnological Synthesis and Biosynthesis Pathways

As an alternative to chemical synthesis, which often requires high temperatures, the biotechnological production of alkylpyrazines through microbial fermentation offers a more environmentally friendly approach under milder conditions. nih.gov

Microbial Biosynthesis of Alkylpyrazines in Fermentation Processes

Several microorganisms, particularly bacteria from the genus Bacillus, are known to produce a variety of alkylpyrazines. nih.govresearchgate.net For example, Bacillus subtilis has been shown to produce 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine (B1682967). nih.gov The production of these compounds is often stimulated by the addition of specific precursors to the fermentation medium, such as L-threonine and acetoin (B143602). nih.gov

| Microorganism | Alkylpyrazines Produced | Precursors |

| Bacillus subtilis | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | L-threonine, D-glucose, Acetoin |

| Bacillus licheniformis | 2,3,5-trimethylpyrazine | Not specified |

| Bacillus amyloliquefaciens | 2,3,5-trimethylpyrazine | Not specified |

| Corynebacterium glutamicum | 2,3,5,6-tetramethylpyrazine | Acetoin, Ammonia |

| Lactobacillus plantarum | 2,3,5-trimethylpyrazine | Not specified |

This table summarizes key microorganisms involved in alkylpyrazine biosynthesis and their respective products and precursors based on available research. mdpi.comnih.govresearchgate.net

Enzymatic Pathways

The biosynthesis of alkylpyrazines in microorganisms involves specific enzymatic pathways. Key enzymes that have been identified include:

L-threonine-3-dehydrogenase (TDH): This enzyme plays a crucial role in the synthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in Bacillus subtilis. asm.orgnih.gov TDH catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate, which is an unstable intermediate that can decarboxylate to form aminoacetone. nih.gov Two molecules of aminoacetone can then non-enzymatically cyclize and oxidize to form 2,5-dimethylpyrazine. asm.org

Acetolactate synthase (ALS): Also known as acetohydroxy acid synthase, this enzyme is involved in the biosynthesis of branched-chain amino acids. wikipedia.org It catalyzes the condensation of two pyruvate (B1213749) molecules to form α-acetolactate. ebi.ac.uk This α-acetolactate is a precursor for acetoin, which in turn is a key precursor for the microbial synthesis of 2,3,5,6-tetramethylpyrazine. mdpi.comnih.gov

α-acetolactate decarboxylase (ALDC): This enzyme catalyzes the decarboxylation of α-acetolactate to produce acetoin. mdpi.com By converting α-acetolactate directly to acetoin, it bypasses the formation of diacetyl, an off-flavor compound in some fermented products like beer. mdpi.com The resulting acetoin can then be utilized in the biosynthesis of tetramethylpyrazine. mdpi.com

Substrate Utilization and Metabolic Flux in Pyrazine Production

The microbial production of pyrazines is intricately linked to the microorganism's primary metabolic pathways, particularly amino acid and carbohydrate metabolism. The type and quantity of pyrazines produced are heavily dependent on the available substrates and the metabolic flux directed towards key precursor molecules.

Microorganisms, notably species from the genus Bacillus (e.g., B. subtilis, B. licheniformis, and B. amyloliquefaciens), are well-documented producers of alkylpyrazines. organic-chemistry.org These bacteria can utilize simple sugars and amino acids as primary carbon and nitrogen sources. The central carbon metabolism (glycolysis) breaks down sugars to produce pyruvate and other intermediates. Simultaneously, amino acid metabolic pathways provide the necessary nitrogen atoms and carbon backbones for the pyrazine ring and its substituents. nih.gov

For the synthesis of tetramethylpyrazine (TTMP), a compound closely related to trimethylpyrazines, the metabolic flux is channeled towards the production of acetoin (3-hydroxy-2-butanone). nih.govrsc.org Acetoin is a key precursor derived from pyruvate via the action of enzymes like α-acetolactate synthase and acetolactate decarboxylase. The production of TTMP is therefore closely associated with the glycolytic and amino acid metabolic pathways, which supply the acetoin precursor and the necessary ammonia, respectively. nih.gov

The synthesis of other alkylpyrazines, such as 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP), relies on different precursors derived from specific amino acids. L-threonine is a crucial substrate for the formation of 2,5-DMP and TMP in Bacillus subtilis. nih.gov The metabolic pathway involves the conversion of L-threonine into key intermediates like 2-amino-3-ketobutyrate and subsequently aminoacetone, which are precursors for dimethyl- and trimethylpyrazines. nih.gov Similarly, the amino acids valine and isoleucine are precursors for the formation of 2-isopropyl-3,5,6-trimethylpyrazine, providing the isopropyl group and part of the pyrazine core.

The table below summarizes the relationship between specific microbial substrates and the resulting pyrazine products.

| Substrate(s) | Key Precursor(s) | Microorganism Example | Major Pyrazine Product(s) |

| Glucose, Ammonia | Acetoin | Bacillus subtilis | Tetramethylpyrazine (TTMP) |

| L-Threonine | 2-Amino-3-ketobutyrate, Aminoacetone | Bacillus subtilis | 2,5-Dimethylpyrazine (2,5-DMP), 2,3,5-Trimethylpyrazine (TMP) |

| L-Serine | Not specified | Not specified | Ethylpyrazine, Methylpyrazine, 2,6-Diethylpyrazine |

| Valine, Isoleucine, Glycine | α-dicarbonyls, α-aminoketones | Not specified | This compound |

This table is generated based on findings from sources rsc.orgnih.gov.

Genetic Engineering Strategies for Enhanced Microbial Production

To improve the efficiency of microbial pyrazine production, metabolic engineering strategies are employed. These techniques aim to redirect metabolic flux towards the synthesis of desired pyrazine precursors and away from competing pathways. wikipedia.org Such strategies are crucial for developing commercially viable bioprocesses for producing these flavor compounds. wikipedia.orglibretexts.org

Key genetic engineering approaches include:

Overexpression of Key Enzymes: Increasing the expression of genes encoding rate-limiting enzymes in the precursor biosynthesis pathway can significantly boost product yield. For instance, overexpressing the gene for L-threonine-3-dehydrogenase (TDH) in Bacillus licheniformis has been shown to enhance the production of TMP. organic-chemistry.org Similarly, enhancing the expression of acetolactate synthase (alsS) can increase the pool of acetoin, a direct precursor for TTMP.

Inactivation of Competing Pathways: Deleting or inactivating genes that divert precursors into alternative metabolic routes can increase the availability of these precursors for pyrazine synthesis. A notable example is the inactivation of the 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL). KBL competitively inhibits the synthesis of 2,5-DMP by breaking down an essential intermediate. Its inactivation leads to an improved yield of 2,5-DMP. rsc.org

Cofactor Engineering: Modifying pathways to ensure a balanced supply of necessary cofactors, such as NADH or NADPH, can also enhance the efficiency of biosynthetic pathways. wikipedia.org

The table below illustrates some genetic engineering strategies and their impact on pyrazine production.

| Genetic Modification | Target Enzyme/Pathway | Microorganism | Effect on Production |

| Overexpression | L-threonine-3-dehydrogenase (TDH) | Bacillus licheniformis | Enhanced 2,3,5-Trimethylpyrazine (TMP) synthesis. organic-chemistry.org |

| Inactivation/Deletion | 2-Amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) | E. coli | Improved yield of 2,5-Dimethylpyrazine (2,5-DMP). rsc.org |

In Vivo Biotransformation from Amino Acids and Sugars

The formation of pyrazines in many biological systems and thermally processed foods occurs through the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids. rsc.orgsigmaaldrich.com This process is a primary route for the in vivo biotransformation of simple substrates into a wide array of aroma and flavor compounds, including alkylpyrazines.

The initial step involves the condensation of a reducing sugar (like glucose) with an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product. youtube.com These intermediates undergo further degradation, fragmentation, and reaction to produce highly reactive α-dicarbonyl compounds (e.g., glyoxal, pyruvaldehyde) and α-aminoketones through a process known as Strecker degradation. nih.govresearchgate.net

The core of pyrazine synthesis lies in the subsequent condensation of these intermediates. Two molecules of an α-aminoketone can condense to form a dihydropyrazine intermediate, which is then oxidized to the stable aromatic pyrazine ring. google.commasterorganicchemistry.com The specific structure of the amino acid (particularly its side chain) and the type of dicarbonyl compounds involved determine the substitution pattern of the final pyrazine product. For example, the reaction between valine and/or isoleucine with glycine in the presence of a sugar can provide the necessary precursors for this compound.

Chemical Synthesis Approaches for Pyrazine Derivatives

In addition to biological routes, chemical synthesis provides versatile and efficient methods for producing specific pyrazine derivatives for industrial applications.

Derivation from 2-chlorotrimethylpyrazine for Substituted 3,5,6-trimethylpyrazine Derivatives

One strategy for synthesizing specifically substituted pyrazines involves nucleophilic aromatic substitution on a pre-formed chloropyrazine ring. Halogens on the electron-deficient pyrazine ring can act as leaving groups, allowing for their displacement by various nucleophiles.

While a direct synthesis of this compound from 2-chloro-3,5,6-trimethylpyrazine (B2455077) is not explicitly detailed in the provided literature, the principle is well-established. Chloropyrazines are known to react with nucleophiles such as sodium methoxide (B1231860) to yield methoxypyrazines. rsc.org

A more relevant approach for introducing an isopropyl group would be a metal-catalyzed cross-coupling reaction. For instance, coupling reactions of Grignard reagents (e.g., isopropylmagnesium bromide) with chloropyrimidines (a closely related class of N-heterocycles) in the presence of a nickel-phosphine catalyst have been shown to effectively form the corresponding alkyl-substituted pyrimidines. This suggests that a similar reaction between 2-chloro-3,5,6-trimethylpyrazine and an isopropyl Grignard reagent, likely catalyzed by a nickel or palladium complex, would be a viable route to introduce the isopropyl substituent onto the pyrazine ring.

Condensation Reactions Involving α-Aminocarbonyls

A classical and widely accepted mechanism for the formation of alkylpyrazines is the condensation of α-aminocarbonyl compounds. nih.govresearchgate.net This pathway is central to pyrazine formation in the Maillard reaction but can also be utilized in direct chemical synthesis.

The process begins with the formation of an α-aminoketone. These intermediates are often unstable and readily undergo self-condensation. Two molecules of an α-aminoketone react to form a cyclic dihydropyrazine derivative, with the elimination of two molecules of water. google.com This dihydropyrazine intermediate is then oxidized to the final, stable aromatic pyrazine. Air is often a sufficient oxidant for this final step. google.com The specific substituents on the resulting pyrazine are determined by the R-groups of the initial α-aminoketone.

Other Synthetic Routes for Alkylpyrazines

Several other synthetic methodologies have been developed for the production of alkylpyrazines.

Condensation of Diamines with α-Diketones: A common and straightforward method involves the condensation of a 1,2-diamine with an α-dicarbonyl compound (an α-diketone). For example, the synthesis of 2,3,5-trimethylpyrazine can be achieved by reacting 1,2-diaminopropane (B80664) with 2,3-butanedione. researchgate.net This reaction first forms a dihydropyrazine intermediate, which is subsequently dehydrogenated or oxidized to yield the aromatic trimethylpyrazine. researchgate.net

Dehydrogenation of Piperazines: Substituted pyrazines can be synthesized by the dehydrogenation of the corresponding piperazines. This reaction typically requires a catalyst, such as copper-chromium, and is often performed at high temperatures in the vapor phase.

Dehydrogenative Coupling of Amino Alcohols: A more modern approach involves the manganese-catalyzed dehydrogenative self-coupling of 2-amino alcohols to form symmetrically 2,5-disubstituted pyrazines. This method is notable for producing only water and hydrogen gas as byproducts.

Metabolic Studies of Trimethylpyrazines in Biological Systems

Identification of Alkylpyrazine Metabolites (e.g., Carboxylic Acid Derivatives)

The metabolism of alkylpyrazines in the body primarily involves the oxidation of the alkyl side chains, leading to the formation of more polar derivatives that can be readily excreted. Studies on various alkyl-substituted pyrazines have consistently shown that carboxylic acid derivatives are the major metabolites identified in biological fluids.

While direct metabolic studies on 2-isopropyl-3,5,6-trimethylpyrazine are not extensively documented in the available scientific literature, research on the closely related and widely studied compound, 2,3,5-trimethylpyrazine (B81540), offers significant insights. Following the consumption of foods rich in 2,3,5-trimethylpyrazine, such as coffee, several carboxylic acid metabolites have been identified as the predominant forms in human urine. acs.orgnih.govnih.gov This suggests that a primary metabolic route for alkylpyrazines is the oxidation of a methyl group to a carboxyl group.

In a human coffee intervention study, the analysis of urine samples revealed that the quantitatively dominant metabolites of 2,3,5-trimethylpyrazine were various dimethylpyrazine-2-carboxylic acids. acs.orgnih.gov In contrast, other potential phase 1 metabolites like pyrazinemethanols (an intermediate step in the oxidation to a carboxylic acid) and phase 2 conjugates such as glucuronides and sulfates were detected in only negligible amounts. acs.orgnih.gov This indicates a highly efficient conversion of the initial hydroxymethylated intermediate to the corresponding carboxylic acid.

Based on these findings for a similar trimethyl-substituted pyrazine (B50134), it is hypothesized that the metabolism of this compound would also yield carboxylic acid derivatives, formed by the oxidation of one of its methyl groups.

Table 1: Major Metabolites Identified for 2,3,5-Trimethylpyrazine in Human Urine

| Metabolite Name | Chemical Formula |

|---|---|

| 3,5-Dimethylpyrazine-2-carboxylic acid | C₇H₈N₂O₂ |

| 3,6-Dimethylpyrazine-2-carboxylic acid | C₇H₈N₂O₂ |

This interactive table summarizes the key metabolites found in human urine following the intake of 2,3,5-trimethylpyrazine, as reported in scientific literature. acs.orgnih.gov

Proposed Metabolic Pathways (e.g., Cytochrome P-450-Catalyzed Oxidation)

The biotransformation of pyrazine compounds is primarily believed to be mediated by the cytochrome P-450 (CYP) enzyme system, a versatile family of enzymes responsible for the metabolism of a wide array of xenobiotics. nih.govresearchgate.netnih.gov These enzymes catalyze a variety of oxidative reactions, with hydroxylation being a common initial step in the metabolism of compounds bearing alkyl groups. nih.govresearchgate.net

The proposed metabolic pathway for alkylpyrazines such as this compound involves the following key steps:

Phase 1 Oxidation: The initial and rate-limiting step is the monohydroxylation of one of the alkyl side chains. This reaction is catalyzed by a cytochrome P-450 monooxygenase. nih.govnih.gov In this process, an oxygen atom is inserted into a carbon-hydrogen bond of a methyl group, converting it into a hydroxymethyl group (-CH₂OH). nih.gov

Further Oxidation: The resulting hydroxymethyl-pyrazine intermediate is then rapidly oxidized further. This subsequent oxidation, likely catalyzed by cytosolic dehydrogenases, converts the alcohol group first to an aldehyde and then to a carboxylic acid (-COOH).

This pathway is consistent with findings for other alkylpyrazines. For instance, the metabolism of 2-methylpyrazine (B48319) results in pyrazine-2-carboxylic acid. mdpi.com Similarly, the dominant metabolites of 2,3,5-trimethylpyrazine are dimethylpyrazine carboxylic acids, which strongly supports this oxidative pathway. acs.orgnih.govnih.gov The general mechanism for pyrazines involves hydroxylation, but the pyrazine ring itself is typically not cleaved in humans or animals. nih.gov

Excretion and Elimination Profiles of Pyrazine Metabolites

The primary route of elimination for pyrazine metabolites from the body is through renal excretion into the urine. nih.gov The metabolic conversion of lipophilic alkylpyrazines into more water-soluble carboxylic acid derivatives is a crucial step that facilitates their efficient clearance by the kidneys.

Studies focusing on the metabolites of 2,3,5-trimethylpyrazine have demonstrated that the carboxylic acid derivatives are the main forms excreted. acs.orgnih.gov In these studies, the urinary concentrations of the dimethylpyrazine carboxylic acids were significantly higher than any other potential metabolites. acs.orgnih.govnih.gov

While general metabolic pathways for pyrazines can also include the formation of glucuronide or sulfate (B86663) conjugates (Phase 2 metabolism), these have been found to be minor products for 2,3,5-trimethylpyrazine. acs.orgnih.govnih.gov This suggests that for some highly substituted pyrazines, the formation and subsequent excretion of the carboxylic acid metabolite is the most significant elimination pathway. Therefore, it is anticipated that the carboxylic acid metabolites of this compound would also be the primary forms found in urine following its absorption.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,3,5-Trimethylpyrazine |

| 2-Methylpyrazine |

| 3,5-Dimethylpyrazine-2-carboxylic acid |

| 3,6-Dimethylpyrazine-2-carboxylic acid |

| 5,6-Dimethylpyrazine-2-carboxylic acid |

| Pyrazine-2-carboxylic acid |

| Pyrazinemethanols |

| Glucuronides |

Analytical Methodologies for the Detection and Quantification of Alkylpyrazines, Including 2 Isopropyl 3,5,6 Trimethylpyrazine

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like alkylpyrazines. researchgate.net It offers excellent separation efficiency through the gas chromatograph, coupled with definitive identification and quantification capabilities of the mass spectrometer. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely used sample preparation method for isolating volatile analytes from a sample's headspace before GC-MS analysis. mdpi.comvt.edu This technique is particularly advantageous for complex matrices such as food and beverages. researchgate.netsigmaaldrich.com The selection of the SPME fiber coating is critical for the efficient extraction of target pyrazines. A common fiber used for its broad applicability to volatiles is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). mdpi.comnih.gov

In a typical HS-SPME-GC-MS procedure, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace. mdpi.com An SPME fiber is then exposed to the headspace, where the analytes adsorb onto the fiber coating. mdpi.com After an equilibrium period, the fiber is retracted and inserted into the hot injector of the GC, where the analytes are thermally desorbed for analysis. nih.gov The high sensitivity of this method allows for the detection of trace levels of alkylpyrazines. researchgate.net

Table 1: Example HS-SPME Conditions for Pyrazine (B50134) Analysis in Different Matrices

| Parameter | Yeast Extract Analysis | Peanut Butter Analysis | Flavor-Enhanced Oil Analysis |

|---|---|---|---|

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Divinylbenzene-Carboxen-PDMS | 120 µm PDMS/DVB/CAR |

| Pre-incubation/Equilibrium Time | Not specified | 30 min | 20 min |

| Pre-incubation/Equilibrium Temp. | Not specified | 65 °C | 80 °C |

| Extraction Time | Optimized via statistical approach | Not specified | 50 min |

| Extraction Temperature | Optimized via statistical approach | Not specified | 50 °C |

| Desorption Time | Not specified | 5 min | 80 s |

| Desorption Temperature | Not specified | 270 °C | Not specified |

This table is generated based on data from multiple sources. sigmaaldrich.comnih.govnih.gov

Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique that overcomes matrix effects and variations in sample preparation. nih.gov The method involves adding a known amount of a stable isotope-labeled analog of the target analyte (in this case, an alkylpyrazine) to the sample as an internal standard. Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, concentration, and injection, ensuring a highly accurate measurement of the target compound's concentration. nih.govresearchgate.net

SIDA coupled with GC-MS has been successfully applied to the quantitative analysis of alkylpyrazines in complex samples like coffee and wine. nih.govnih.gov For instance, a SIDA-GC-MS method was developed for the quantification of 12 different alkylpyrazines in coffee. nih.govresearchgate.net This approach provides superior accuracy compared to traditional internal or external standard methods, which can be susceptible to matrix interferences. nih.gov The use of SIDA is particularly valuable when analyzing trace-level compounds where matrix effects can significantly impact quantification. researchgate.net

Optimization of Extraction and Separation Conditions

Optimizing the parameters for both sample extraction and GC separation is critical to achieving sensitive and reliable results for alkylpyrazine analysis.

For HS-SPME extraction, key variables include:

Fiber Coating: The choice of fiber material depends on the polarity and volatility of the target analytes. For the broad range of pyrazines, combination fibers like DVB/CAR/PDMS are often effective. nih.gov

Extraction Time and Temperature: These parameters influence the partitioning of analytes from the sample matrix into the headspace and their subsequent adsorption onto the SPME fiber. nih.gov An increase in temperature generally favors the release of volatiles, but the optimal temperature depends on the matrix. nih.gov Equilibrium time must be sufficient to ensure reproducible adsorption. nih.gov

Sample Matrix: The composition of the sample can significantly affect the release of volatile compounds. Factors like pH, salt content, and fat content can be adjusted to improve extraction efficiency.

For GC separation, optimization involves:

GC Column: The choice of stationary phase is crucial for resolving isomeric pyrazines. A mid-polar to polar column, such as one with a polyethylene glycol (wax) stationary phase, is often used. sigmaaldrich.com

Oven Temperature Program: A carefully controlled temperature ramp allows for the separation of compounds with different boiling points. The program typically starts at a low temperature to trap volatile compounds, followed by a gradual increase to elute the analytes of interest. mdpi.comvscht.cz

Injector and Detector Conditions: Temperatures for the injector, transfer line, and ion source must be high enough to ensure efficient transfer and ionization of the analytes without causing thermal degradation. researchgate.net

Table 2: Example GC-MS Oven Temperature Program for Pyrazine Analysis

| Step | Initial Temperature | Rate | Final Temperature | Hold Time |

|---|---|---|---|---|

| 1 | 40 °C | - | - | 1.5 min |

| 2 | 40 °C | 10 °C/min | 100 °C | 5 min |

| 3 | 100 °C | 2 °C/min | 150 °C | 10 min |

| 4 | 150 °C | 5 °C/min | 185 °C | 0 min |

| 5 | 185 °C | 20 °C/min | 245 °C | 8 min |

This table is based on a published method for analyzing pyrazines in oils. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

While GC-MS is the traditional choice for pyrazine analysis, LC-MS has emerged as a viable alternative, particularly for liquid samples where direct injection is possible, simplifying sample preparation. nih.gov

Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectroscopy (UHPLC-MS/MS)

UHPLC-MS/MS offers high-throughput analysis with excellent sensitivity and selectivity. nih.govnih.gov The use of smaller particle size columns in UHPLC allows for faster separations and higher resolution compared to conventional HPLC. mdpi.com When coupled with a tandem mass spectrometer (MS/MS), the technique provides two levels of mass filtering, which significantly reduces background noise and allows for highly selective quantification using Multiple Reaction Monitoring (MRM).

A UHPLC-MS/MS method has been successfully developed for the direct, rapid determination of 16 pyrazines in Baijiu, a distilled spirit. nih.gov In this method, mass spectrometer parameters for each pyrazine, such as precursor and quantifier ions, cone voltage, and collision energy, were optimized to achieve maximum sensitivity. nih.gov For example, for 2,3-diethyl-5-methylpyrazine, two transitions were selected: the most intense (m/z 150.8–136.0) for quantification and a second for confirmation. nih.gov This level of specificity is a key advantage of the tandem MS approach.

Table 3: Key Parameters for UHPLC-MS/MS Analysis of Pyrazines in Baijiu

| Parameter | Specification |

|---|---|

| LC System | ACQUITY UPLC |

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Spectrometer | Triple Quadrupole |

Table based on a study of pyrazines in Soy Sauce Aroma Type Baijiu. nih.gov

High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Pyrazine Analysis

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) operates on the same principles as UHPLC-MS/MS but typically uses columns with larger particles, resulting in longer run times. Nonetheless, it remains a powerful and robust technique for the analysis of compounds like pyrazines in liquid samples. The selectivity of tandem mass spectrometry is particularly useful for distinguishing target analytes from a complex sample matrix. The development of an HPLC-MS/MS method requires careful optimization of both the chromatographic separation (mobile phase composition, gradient, and flow rate) and the mass spectrometer settings to achieve the desired sensitivity and specificity for each target pyrazine.

Quantitative Analysis and Method Validation for Pyrazines

The accurate quantification of alkylpyrazines, including 2-isopropyl-3,5,6-trimethylpyrazine, is crucial for quality control and flavor profiling in the food and beverage industry. Due to their presence in trace amounts and the complexity of food matrices, robust and validated analytical methodologies are essential. researchgate.netresearchgate.net The most commonly employed techniques involve chromatography coupled with mass spectrometry, which provide the necessary sensitivity and selectivity for these analyses. researchgate.netresearchgate.net

Method validation ensures that the analytical procedure is reliable, accurate, and reproducible for its intended purpose. Key parameters evaluated during validation include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy (recovery). researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a widely applied technique for the characterization and quantification of volatile compounds like alkylpyrazines. researchgate.net For sample preparation, headspace solid-phase microextraction (HS-SPME) is frequently used to extract and concentrate pyrazines from the sample matrix before their introduction into the GC-MS system. An evolution of this technique, multiple headspace-solid phase microextraction-arrow-gas chromatography-mass spectrometry (MHS-SPME-arrow-GC-MS), has been developed to enhance extraction efficiency and sensitivity. nih.gov

In one study, an MHS-SPME-arrow-GC-MS method was established and validated for the quantification of 13 pyrazines in flavor-enhanced oils. The validation demonstrated good performance across several key metrics. The limits of detection (LODs) were in the range of 2–60 ng/g, and the limits of quantitation (LOQs) were between 6–180 ng/g. The method's precision was confirmed with intra- and inter-day relative standard deviations (RSD) lower than 16%. Furthermore, the accuracy was demonstrated by mean recovery rates for spiked pyrazines in rapeseed oil, which were between 91.6% and 109.2%. nih.gov

Below is a table summarizing the validation data for this method.

Table 1: Method Validation Parameters for Pyrazine Analysis in Edible Oil using MHS-SPME-arrow-GC-MS

| Compound | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Intra-day RSD (%) | Inter-day RSD (%) | Recovery (%) |

|---|---|---|---|---|---|---|

| 2-Methylpyrazine (B48319) | 0.998 | 2 | 6 | 4.2-11.3 | 6.5-12.8 | 98.7-105.4 |

| 2,5-Dimethylpyrazine (B89654) | 0.997 | 5 | 15 | 3.5-9.8 | 5.1-11.2 | 95.6-103.2 |

| 2,6-Dimethylpyrazine | 0.998 | 4 | 12 | 4.1-10.5 | 5.8-12.1 | 96.3-104.8 |

| 2,3-Dimethylpyrazine | 0.996 | 6 | 18 | 4.5-11.8 | 6.2-13.5 | 94.1-102.7 |

| 2-Ethylpyrazine | 0.997 | 3 | 9 | 3.8-10.1 | 5.5-11.8 | 97.2-106.1 |

| 2-Ethyl-5-methylpyrazine | 0.995 | 8 | 24 | 5.2-12.5 | 7.1-14.2 | 92.8-101.5 |

| 2,3,5-Trimethylpyrazine (B81540) | 0.998 | 10 | 30 | 5.8-13.1 | 7.8-15.1 | 91.6-100.9 |

| 2,3,5,6-Tetramethylpyrazine (B1682967) | 0.994 | 20 | 60 | 6.5-14.2 | 8.5-15.8 | 93.5-102.3 |

| 2-Propylpyrazine | 0.996 | 7 | 21 | 4.8-12.1 | 6.8-13.8 | 95.1-104.3 |

| 2-Isopropyl-3-methylpyrazine | 0.995 | 9 | 27 | 5.5-12.8 | 7.5-14.8 | 92.2-101.1 |

| 2-Isobutyl-3-methylpyrazine | 0.993 | 15 | 45 | 6.1-13.8 | 8.1-15.5 | 94.6-103.7 |

| 2,5-Diethylpyrazine | 0.994 | 12 | 36 | 5.9-13.5 | 7.9-15.2 | 93.9-102.8 |

| 2,6-Diethylpyrazine | 0.995 | 11 | 33 | 5.7-13.2 | 7.7-14.9 | 94.3-103.1 |

Data sourced from a 2021 study on flavor-enhanced oils. nih.gov

While GC-based methods are common, other techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) have also been successfully applied for pyrazine analysis, particularly for liquid samples like Baijiu (a Chinese liquor). nih.gov One study developed a rapid direct injection method using UPLC-MS/MS to determine 16 pyrazines. The method involved optimizing mass spectrometer parameters for each pyrazine to achieve maximum sensitivity. nih.gov For each compound, a precursor ion and two product ions (one for quantification and one for confirmation) were selected, along with specific cone voltages and collision energies to ensure selectivity and accuracy. nih.gov

The table below details the optimized UPLC-MS/MS parameters for the analysis of several pyrazines.

Table 2: UPLC-MS/MS Parameters for Selected Pyrazines in Baijiu

| Compound | Retention Time (min) | Precursor Ion (m/z) | Quantification Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| 2-Methylpyrazine | 2.51 | 95.1 | 54.1 | 22 | 18 |

| 2,5-Dimethylpyrazine | 4.32 | 109.1 | 68.1 | 24 | 20 |

| 2,6-Dimethylpyrazine | 4.32 | 109.1 | 68.1 | 24 | 20 |

| 2,3-Dimethylpyrazine | 4.87 | 109.1 | 68.1 | 26 | 22 |

| 2,3,5-Trimethylpyrazine | 7.15 | 123.1 | 82.1 | 28 | 24 |

| 2,3,5,6-Tetramethylpyrazine | 9.89 | 137.1 | 96.1 | 30 | 26 |

| 2-Ethyl-3,5-dimethylpyrazine | 11.23 | 137.1 | 122.1 | 28 | 22 |

| 2,3-Diethyl-5-methylpyrazine | 15.48 | 151.1 | 136.1 | 32 | 24 |

| 2-Isobutyl-3-methylpyrazine | 16.21 | 151.1 | 108.1 | 30 | 20 |

Data sourced from a 2021 quantitative analysis of pyrazines in Soy Sauce Aroma Type Baijiu. nih.gov

Functional Roles and Academic Significance of Alkylpyrazines in Food and Biological Systems

Contribution to Aroma and Flavor Perception

Alkylpyrazines, including 2-Isopropyl-3,5,6-trimethylpyrazine, are a class of nitrogen-containing heterocyclic compounds that significantly influence the sensory experience of various foods and beverages. asm.org Their potent and often pleasant aromas make them key components in the flavor profiles of many products, from roasted goods to fermented items. asm.orgwikipedia.org

Role in Unique Flavor Profiles of Heated and Fermented Foods

Alkylpyrazines are quintessential to the desirable flavors developed during the heating and fermentation of food. wikipedia.orgresearchgate.net They are formed through Maillard reactions, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. wikipedia.orgacs.org This process is responsible for the characteristic roasted, nutty, and toasted notes in a wide array of products including coffee, cocoa, baked goods, and roasted meats. wikipedia.orgacs.orgmdpi.com

In fermented foods, the formation of alkylpyrazines is often a result of microbial activity. asm.orgacs.org Various bacteria and fungi produce these compounds as secondary metabolites, contributing significantly to the final flavor profile of products like fermented cocoa beans and natto. wikipedia.orgtugraz.at For instance, specific strains of Bacillus subtilis are known to produce 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) in fermented soybean products. asm.org The presence and concentration of different alkylpyrazines can be indicative of the extent of roasting or the specific microbial processes involved in fermentation. mdpi.com

Odor Qualities and Descriptors of Alkylpyrazines

The following table provides a summary of the odor descriptors for several alkylpyrazines:

| Compound | Odor Descriptors |

| 2,3,5-Trimethylpyrazine | Chocolate, hazelnut, baked-potato, musty, nutty, roasted thegoodscentscompany.comperflavory.com |

| 2,5-Dimethylpyrazine | Nutty, roasted, cocoa, grainy, potato, meat, earthy, green mdpi.com |

| 2,6-Dimethylpyrazine | Nutty, roasted, cocoa, grainy, potato, meat, earthy, green mdpi.com |

| 2-Ethyl-3,5-dimethylpyrazine | Roasted cocoa, nuts researchgate.net |

| Tetramethylpyrazine | Roasted-nut nih.gov |

Structure-Activity Relationships in Alkylpyrazine Odor Modalities

The specific odor characteristics of an alkylpyrazine are intrinsically linked to its molecular structure. The type, number, and position of alkyl substituents on the pyrazine (B50134) ring influence the resulting aroma. Research into structure-activity relationships has shown that even small changes in the alkyl groups can lead to significant differences in odor perception. nih.gov

For instance, studies have indicated that active alkylpyrazines often possess methyl or ethyl groups. nih.gov The total number of carbon atoms in the alkyl side chains also plays a crucial role, with some of the most potent analogs having a total of four carbon atoms in their side chains. nih.gov The position of these groups on the pyrazine ring further modulates the odor, contributing to the vast range of aroma profiles observed within this class of compounds. The relationship between the chemical structure and the perceived odor is a complex area of ongoing research, aiming to better predict and understand the sensory impact of these important flavor compounds.

Role in Microbial Ecology and Metabolism

Alkylpyrazines are not only significant flavor compounds but also play a role in the biological world as products of microbial metabolism. tugraz.atnih.gov Their production by various microorganisms highlights their importance in microbial ecology and their impact on the environments they inhabit, including food systems.

Microbial Production of Alkylpyrazines as Secondary Metabolites

A diverse range of bacteria and fungi are capable of synthesizing alkylpyrazines as secondary metabolites. tugraz.atnih.gov These compounds are not essential for the primary growth of the microorganism but are produced during specific phases of their life cycle, often in response to environmental cues. Genera such as Bacillus, Pseudomonas, Lactobacillus, and Corynebacterium have been identified as producers of various alkylpyrazines. asm.orgresearchgate.netnih.gov For example, Bacillus subtilis has been shown to produce 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine from the amino acid L-threonine. asm.org Similarly, Corynebacterium glutamicum naturally produces small amounts of trimethylpyrazine and dimethylpyrazines. researchgate.net The production of these volatile compounds can have various ecological functions, including acting as signaling molecules or contributing to antimicrobial defense. oup.com

Implications for Microbial Food Fermentation and Quality

The microbial production of alkylpyrazines is of particular importance in the context of food fermentation. mdpi.comtugraz.at During the fermentation of foods like cocoa beans, soybeans, and certain alcoholic beverages, microorganisms contribute to the development of the final flavor profile through the synthesis of these aromatic compounds. asm.orgwikipedia.orgnih.gov The specific strains of microbes present and the fermentation conditions can significantly influence the types and concentrations of alkylpyrazines produced, thereby impacting the quality and sensory characteristics of the final product. mdpi.comresearchgate.net For instance, the concentration of tetramethylpyrazine is considered a contributing factor to the quality of vinegar. nih.gov Understanding and controlling the microbial production of these compounds is a key aspect of managing the quality and consistency of many fermented food products.

Environmental Impact and Water Quality Considerations

The presence of certain chemical compounds in water sources, even at trace concentrations, can significantly impact the aesthetic quality of drinking water and pose challenges for water treatment facilities. Alkylpyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are notable in this regard. These compounds, which include this compound, are recognized for their potent sensory characteristics and their potential to persist through conventional water treatment processes.

Pyrazines as Taste and Odor Compounds in Drinking Water

Alkylpyrazines are widely distributed in nature and are known contributors to the aroma and flavor of many foods and beverages, often formed during Maillard reactions and fermentation processes. researchgate.net However, their presence in drinking water sources is a significant concern for water suppliers and consumers. nih.gov These compounds are often associated with undesirable earthy, musty, nutty, or roasted odors and tastes, leading to consumer complaints even at very low concentrations. researchgate.netnih.gov

Several pyrazine derivatives have been identified as problematic taste and odor (T&O) compounds in both source and finished drinking water. nih.gov While compounds like geosmin (B144297) and 2-methylisoborneol (B1147454) (2-MIB) are the most studied earthy-musty odorants, pyrazines can contribute to similar off-flavors at nanogram-per-liter (ng/L) levels. researchgate.net The occurrence of these compounds in surface waters may be linked to the microbial degradation of biomass under anaerobic conditions, a process that can lead to the formation of pyrazines. ethz.ch

Studies have detected various pyrazines in source and drinking water across different regions, confirming their potential to cause T&O issues. nih.gov The low odor threshold concentrations (OTCs) of these compounds mean that even minute quantities can be perceived by consumers. researchgate.netmdpi.com For instance, some alkyl- and methoxypyrazines are extremely odorous even in small amounts. researchgate.net The presence of pyrazines may also serve as an indicator of potential water contamination. mdpi.com

Below is a table detailing the odor characteristics and odor threshold concentrations of several pyrazine compounds found in water.

| Compound Name | Odor Descriptor(s) | Odor Threshold Concentration (OTC) in Water (ng/L) |

| Pyrazine | Musty, Sweet | - |

| 2,6-dimethyl-pyrazine (DMP) | Musty, Sweet | - |

| 2,3,5-trimethyl-pyrazine (TrMP) | Musty, Sweet | - |

| 2,3,5,6-tetramethyl-pyrazine (TeMP) | Musty, Sweet | - |

| 2-isobutyl-3-methoxy-pyrazine (IBMP) | Earthy, Musty | - |

| 2-isopropyl-3-methoxy-pyrazine (IPMP) | Earthy, Musty | - |

| 2-ethyl-3,5-dimethylpyrazine | - | 0.04 ± 0.01 |

Data sourced from multiple studies. nih.govresearchgate.net OTC values can vary based on the study methodology.

Efficacy of Water Treatment Processes in Pyrazine Removal

The removal of pyrazines from drinking water presents a significant challenge for conventional water treatment plants. researchgate.netnih.gov Their chemical properties can make them resistant to standard treatment methods.

Conventional treatments involving coagulation, flocculation, and sedimentation are generally ineffective at removing dissolved pyrazines. nih.gov More advanced treatment processes are often required to reduce their concentrations to below their odor threshold levels.

Oxidation Processes: Oxidation using agents like chlorine or ozone has shown some effectiveness. Chlorine oxidation can remove a significant percentage of certain organic compounds, but its effectiveness on pyrazines can be limited, and it carries the risk of forming undesirable disinfection byproducts like trihalomethanes. nih.gov Ozonation has demonstrated higher efficiency in degrading some taste and odor compounds. nih.govresearchgate.net For instance, laboratory experiments have shown that ozone can effectively reduce the concentrations of certain pharmaceuticals, which are also organic micropollutants. researchgate.net Advanced oxidation processes, such as combining ozone with hydrogen peroxide (O3/H2O2), can achieve a more rapid breakdown of ozone-resistant odorants. ethz.ch

Adsorption: Adsorption onto activated carbon, either in powdered (PAC) or granular (GAC) form, is a widely used and effective method for removing a broad range of organic contaminants, including many taste and odor compounds. nih.govresearchgate.netcleanwaterms.com Activated carbon filters work through adsorption, where the organic molecules adhere to the surface of the carbon. cleanwaterms.com The combination of ozonation followed by activated carbon filtration has been found to be a highly efficient technique for removing a majority of problematic organic compounds. nih.gov A resin adsorption method has also been developed, which involves passing wastewater through a macroporous resin to adsorb pyrazine derivatives. google.com

Filtration and Biological Treatment: Advanced filtration methods like reverse osmosis can be highly effective in removing a wide array of dissolved compounds. cleanwaterms.com Biological treatment methods also show promise. Submerged biological aerated filters (SBAF) have been used to successfully biodegrade herbicides like atrazine, achieving high removal efficiencies. nih.gov This suggests that biological degradation could be a viable and cost-effective technology for mineralizing pyrazines and other persistent organic pollutants. nih.gov

The table below summarizes the efficacy of various water treatment processes for the removal of pyrazines and other relevant organic micropollutants.

| Treatment Process | Target Compounds | Removal Efficacy | Reference(s) |

| Oxidation (Chlorine) | Pesticides | ~60% | nih.gov |

| Oxidation (Ozone) | Pesticides | ~70% | nih.gov |

| Ozonation + GAC Filtration | Pesticides | >90% | nih.gov |

| Activated Carbon Adsorption | Atrazine | 70% to >99% | cleanwaterms.com |

| Resin Adsorption | Pyrazine Derivatives | Effective for standard discharge | google.com |

| Reverse Osmosis | Atrazine | Near-complete removal | cleanwaterms.com |

| Submerged Biological Aerated Filter | Atrazine | Up to 97.9% | nih.gov |

| TiO2 Photocatalysis | 2-isopropyl-3-methoxy pyrazine | Effective degradation | mdpi.com |

Advanced Research Topics and Future Directions for 2 Isopropyl 3,5,6 Trimethylpyrazine Research

Elucidation of Specific Biosynthetic Pathways for Isopropyl-Substituted Trimethylpyrazines

The formation of 2-isopropyl-3,5,6-trimethylpyrazine and other alkylpyrazines is a complex process that is not yet fully understood. While it is known that these compounds can be formed through the Maillard reaction during the heating of food, they are also produced by microorganisms. mdpi.comresearchgate.net The biosynthetic pathways in microorganisms are of particular interest for potential industrial production.

Research has shown that different strains of Bacillus subtilis are capable of producing a variety of alkylpyrazines, including 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, 2,6-dimethylpyrazine, 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine (B81540), and tetramethylpyrazine. mdpi.com The specific precursors and enzymes involved in the synthesis of isopropyl-substituted pyrazines are still under investigation. One study on Bacillus subtilis revealed a synthesis mechanism for 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine that starts with L-threonine and involves the enzyme L-threonine-3-dehydrogenase. nih.gov It is hypothesized that different amino acids, such as valine, leucine, and isoleucine, could serve as precursors for other alkylpyrazines. researchgate.net Further research is needed to delineate the precise enzymatic steps and genetic regulation involved in the biosynthesis of this compound.

Optimization of Microbial Strains for Targeted Biosynthesis of this compound

The microbial production of specific pyrazines, including this compound, holds significant promise for creating natural flavoring agents. scite.airesearchgate.net The focus of current research is on identifying and engineering microbial strains for enhanced and targeted production.

Bacillus species, in particular, have been identified as potent producers of various alkylpyrazines. mdpi.comnih.gov For instance, Bacillus amyloliquefaciens isolated from Daqu, a traditional Chinese fermentation starter, has been shown to produce 2,3,5-trimethylpyrazine. researchgate.netmdpi.com Optimization of fermentation conditions, such as temperature, substrate ratios, and induction parameters, has been shown to significantly increase the yield of target pyrazines. mdpi.commdpi.comresearchgate.net For example, in one study, optimizing the fermentation conditions for a recombinant Bacillus licheniformis strain resulted in a significant increase in 2,3,5-trimethylpyrazine production. mdpi.com

Future work will likely involve metabolic engineering and synthetic biology approaches to create microbial cell factories specifically designed for the high-yield production of this compound. This could involve overexpressing key biosynthetic enzymes, knocking out competing metabolic pathways, and optimizing the supply of precursor molecules.

Comprehensive Investigation of Alkylpyrazine Metabolism in Diverse Biological Systems

Understanding how alkylpyrazines are metabolized in different organisms is crucial for assessing their biological activity and potential applications. researchgate.netnih.gov While the metabolism of some pyrazines has been studied in humans, there is a need for a more comprehensive investigation across a wider range of biological systems. researchgate.netnih.gov

In humans, it is known that alkyl-substituted pyrazines are metabolized and their byproducts are excreted through the kidneys. researchgate.netnih.gov A study on the metabolism of 2,3,5-trimethylpyrazine in humans identified several metabolites in urine, with 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid being the most abundant. acs.orgnih.govnih.gov This indicates that the metabolism of this pyrazine (B50134) involves the oxidation of its methyl groups.

Further research is needed to understand the metabolic fate of this compound and other complex alkylpyrazines. This includes identifying the specific enzymes and metabolic pathways involved in their transformation in various organisms, from microorganisms to mammals. Such studies will provide valuable insights into their physiological roles and potential bioactivities. researchgate.net

Development of Novel Analytical Techniques for Trace-Level Pyrazine Detection

The potent aroma of pyrazines means they are often present in very low concentrations, making their detection and quantification challenging. researchgate.net The development of more sensitive and selective analytical methods is therefore a key area of research.

Current methods for pyrazine analysis often involve gas chromatography-mass spectrometry (GC-MS). researchgate.netmdpi.com However, for trace-level detection, more advanced techniques are required. nih.gov These can include methods that involve a sample preparation step to enrich and clean up the sample, removing interfering compounds from the matrix before detection. nih.gov Miniaturized sample preparation techniques such as solid phase microextraction (SPME) and ultrasound-assisted extraction (UAE) are gaining popularity as they are less time-consuming and use smaller amounts of organic solvents. nih.gov

For highly sensitive applications, techniques like stable isotope dilution analysis coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (SIDA-UHPLC-MS/MS) are being employed. nih.govnih.gov The development of novel analytical tools, potentially including biosensors, will be crucial for real-time monitoring of pyrazine production during fermentation and for detecting these compounds in complex matrices like food and biological samples. The detection limit for some advanced techniques can approach the 10⁻¹² M range. mdpi.com

Exploration of Structure-Activity Relationships for Pyrazine Derivatives

The biological activity of pyrazine derivatives is closely linked to their chemical structure. nih.govacs.orgresearchgate.netacs.org Understanding these structure-activity relationships (SARs) is essential for designing new pyrazine-based compounds with specific functionalities, such as flavor profiles or therapeutic effects. nih.govmdpi.com

SAR studies involve synthesizing a series of related pyrazine compounds with systematic variations in their structure and then evaluating their biological activity. nih.govacs.org For example, research on oxazolo[3,4-a]pyrazine derivatives has led to the discovery of potent antagonists for the neuropeptide S receptor, with potential applications in treating substance abuse disorders. nih.govacs.org Molecular modeling techniques are often used in conjunction with experimental data to rationalize the observed SARs and to guide the design of new, more potent compounds. nih.govacs.org

For this compound, a systematic exploration of how modifications to the alkyl substituents on the pyrazine ring affect its aroma properties and potential biological activities would be a valuable area of future research.

Integration of Multi-Omics Approaches in Pyrazine Research (e.g., Metabolomics, Transcriptomics)

To gain a holistic understanding of pyrazine biosynthesis and its regulation, researchers are increasingly turning to multi-omics approaches. This involves the integration of data from different "omics" fields, such as metabolomics (the study of all metabolites) and transcriptomics (the study of all RNA transcripts).

Metabolomics can be used to identify and quantify the full range of pyrazines and their precursors and metabolites within a biological system. researchgate.nethmdb.ca For example, a metabolomics study of whipping cream fermented with different bacteria identified a wide range of flavor compounds, including pyrazines. researchgate.net

Transcriptomics can provide insights into which genes are being expressed during pyrazine production. By correlating gene expression data with metabolite profiles, researchers can identify the genes and enzymes responsible for specific biosynthetic steps. This approach has been used to study the biosynthesis of other compounds and could be applied to elucidate the pathways for this compound. For instance, transcriptomic profiling has been used to understand the mechanism of action of certain halogenated phenazines. nih.gov

Sustainable Production Strategies for Alkylpyrazines in Industrial and Academic Settings

The demand for natural flavor and fragrance compounds is growing, driving the need for sustainable production methods for alkylpyrazines. scite.airesearchgate.net While chemical synthesis is possible, it often involves harsh conditions and may not be suitable for food applications. researchgate.netgoogle.com

Biotechnological production using microorganisms offers a more sustainable and "natural" alternative. mdpi.comscite.airesearchgate.net Research is focused on developing efficient fermentation processes using renewable feedstocks. For example, engineered Corynebacterium glutamicum has been shown to produce 2,3,5,6-tetramethylpyrazine (B1682967) from glucose and even from hydrolysates of sorghum biomass. nih.gov

Future strategies will likely focus on optimizing microbial strains, developing cost-effective fermentation media from waste streams, and improving downstream processing to isolate the desired pyrazine products. The ultimate goal is to establish economically viable and environmentally friendly processes for the industrial-scale production of specific alkylpyrazines like this compound.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 2-Isopropyl-3,5,6-trimethylpyrazine in complex matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Non-polar columns (e.g., BPX-5, DB-1) and polar columns (e.g., DB-Wax, HP-FFAP) are used with temperature gradients to optimize separation. Retention indices and fragmentation patterns (e.g., m/z ratios specific to pyrazines) are critical for identification. Calibration curves using internal standards (e.g., deuterated analogs) improve quantification accuracy in food or environmental matrices .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods to prevent inhalation of vapors, as alkylpyrazines can irritate respiratory systems.

- Storage: Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation.

- Waste Disposal: Neutralize with activated charcoal or incinerate in compliance with hazardous waste regulations .

Advanced Research Questions

Q. How can researchers distinguish between structural isomers of alkylated pyrazines during synthesis?

Methodological Answer: Isomeric differentiation (e.g., 3,5- vs. 3,6-dimethyl isomers) requires a multi-technique approach:

- GC Retention Time Analysis: Use polar columns (e.g., Carbowax 20M) to exploit differences in boiling points/polarity.

- NMR Spectroscopy: Analyze coupling patterns in ¹H-NMR (e.g., vicinal coupling in dihydropyrazine intermediates) and ¹³C-NMR for substituent position confirmation.

- High-Resolution MS: Monitor diagnostic fragment ions (e.g., loss of methyl/isopropyl groups) .

Q. What methodologies are employed in stable isotope labeling studies to track the metabolic pathways of this compound?

Methodological Answer: Isotopic labeling (e.g., ¹⁵N/¹⁴N, ²H/¹H) involves:

- Synthesis: React ¹⁵N-enriched 1,2-diaminopropane with isotopically labeled carbonyl precursors (e.g., ²H-pentanedione).

- Extraction: Use solid-phase microextraction (SPME) to isolate metabolites from biological matrices.

- Isotope Ratio MS (IRMS): Measure δ¹⁵N and δ²H values to trace incorporation into microbial or plant systems .

Q. How can computational chemistry tools predict the stability and reactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to assess oxidative stability.

- Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.

- QSAR Models: Correlate substituent positions (e.g., isopropyl vs. methyl groups) with bioactivity using Hammett constants or logP values .

Q. How can discrepancies in reported gas chromatography retention times for alkylpyrazines be resolved?

Methodological Answer: Discrepancies arise from column aging, carrier gas flow variations, or temperature programming. Standardization steps include:

- Internal Standards: Use homologous pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) for retention index calibration.

- Interlaboratory Validation: Share data across labs using reference materials (e.g., NIST-certified columns).

- Method Documentation: Report detailed parameters (column phase, flow rate, temperature ramp) to ensure reproducibility .

Synthesis & Optimization

Q. What strategies optimize the synthesis of this compound to minimize by-products?

Methodological Answer:

- Precursor Selection: Use 2,3-pentanedione and isopropylamine to favor regioselective alkylation.

- Catalyst Choice: Ionic liquids (e.g., [Et₃NH][HSO₄]) enhance reaction efficiency and reduce side reactions.

- Purification: Employ fractional distillation under reduced pressure (e.g., 0.1 mmHg) followed by recrystallization from hexane/EtOAc .

Q. Notes

- Avoid commercial databases (e.g., ) per reliability guidelines.

- Structural data from NIST and peer-reviewed journals ensure authoritative sourcing.

- Methodological rigor is emphasized to address contradictions in analytical or synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。